molecular formula C6H5FN2O2 B182485 4-Fluoro-3-nitroaniline CAS No. 364-76-1

4-Fluoro-3-nitroaniline

Cat. No. B182485
CAS RN: 364-76-1
M. Wt: 156.11 g/mol
InChI Key: LLIOADBCFIXIEU-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitroaniline is used in the preparation of commercial hair dyes. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, and Agrochemicals .


Synthesis Analysis

The synthesis of 4-Fluoro-3-nitroaniline involves a process for preparing nitro-p-phenylenediamines. This process requires the previous blocking of the H atoms on the amino N by means of acetylation, formylation, oxalylation, tosylation, or the preparation of the urethane before the nitration step. It further requires a hydrolysis step subsequent to the nitration reaction .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-nitroaniline can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions involving 4-Fluoro-3-nitroaniline are complex and varied. For instance, one reaction involves the use of N-(3-fluoro-4-nitro-phenyl)-2,2-dimethyl-propionamide with hydrogen chloride in dichloromethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-nitroaniline can be found in various databases such as the ChemicalBook and PubChem .

Scientific Research Applications

Safety and Hazards

4-Fluoro-3-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Fluoro-3-nitroaniline has become of significant importance in the U.S.A. as a novel dye intermediate. Its use for pharmaceuticals, insecticides, and more dyes might soon be extended .

properties

IUPAC Name

4-fluoro-3-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
Source PubChem
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InChI Key

LLIOADBCFIXIEU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F
Source PubChem
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Molecular Formula

C6H5FN2O2
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DSSTOX Substance ID

DTXSID5052042
Record name 4-Fluoro-3-nitroaniline
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Molecular Weight

156.11 g/mol
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Physical Description

Yellow or gold powder; [Alfa Aesar MSDS]
Record name 4-Fluoro-3-nitroaniline
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Product Name

4-Fluoro-3-nitroaniline

CAS RN

364-76-1
Record name 4-Fluoro-3-nitroaniline
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Record name 4-FLUORO-3-NITROANILINE
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Synthesis routes and methods

Procedure details

To a solution of 139 g. of p-fluoroaniline in 834 g. of H2SO4, 100%, a mixture of 81.3 g. of HNO3, 100% in 489 g. H2SO4, 100%, is slowly added at 8°-10°C. One hour after this addition, the mixture is poured on 800 g. of ice and the resulting solution made alkaline with 2300 ml. of conc. aqua ammonia. On cooling to approxiamtely 5°C., the orange crude product is filtered off, sharply sucked off, and stirred with 600 ml. of water and 120 ml. of conc. HCl at room temperature. The insoluble, dark-brown solid is filtered off, the filtrate made alkaline with 82 g. of solid sodium carbonate, and the solid filtered off and dried in vacuo at 60°-70°C or in the air.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-Fluoro-3-nitroaniline?

A: 4-Fluoro-3-nitroaniline has the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol. Spectroscopic data, including IR, MS, and 1H NMR, have been used to confirm its structure [, ].

Q2: How does the structure of 4-Fluoro-3-nitroaniline relate to its activity as an Acetohydroxyacid Synthase (AHAS) inhibitor?

A: While the provided research doesn't directly focus on 4-Fluoro-3-nitroaniline's activity as an AHAS inhibitor, it does explore its use as a building block for synthesizing novel AHAS inhibitors. Researchers designed and synthesized a series of N-(phenylsulfonamidophenyl)benzamide and N-{[N-(phenylsulfonyl)phenylsulfonamido] phenyl}benzamide derivatives starting from 4-Fluoro-3-nitroaniline and 2-amino-5-nitrobenzonitrile []. These derivatives demonstrated varying degrees of AHAS inhibition in vitro and in vivo, highlighting the potential of modifying 4-Fluoro-3-nitroaniline's structure to achieve desired biological activity.

Q3: Can 4-Fluoro-3-nitroaniline be used to functionalize materials?

A: Yes, 4-Fluoro-3-nitroaniline can be used to functionalize silica particles with both amino and chromophore groups through nucleophilic aromatic substitution reactions with poly(vinylamine) (PVAm) adsorbed onto the silica surface []. This method allows for the facile introduction of various chromophoric functionalities onto silica particles.

Q4: Has 4-Fluoro-3-nitroaniline been investigated for its potential to form co-crystals?

A: Yes, 4-Fluoro-3-nitroaniline has been successfully co-crystallized with caffeine []. The resulting co-crystal structure, along with others involving caffeine and various halogenated nitroanilines and nitrobenzoic acids, has been studied to establish structure-mechanical property relationships []. This work highlights the potential for utilizing 4-Fluoro-3-nitroaniline in crystal engineering endeavors.

Q5: Are there any studies on the toxicological profile of 4-Fluoro-3-nitroaniline?

A: While the provided abstracts don't provide detailed toxicological data, one study mentions a subchronic oral toxicology assessment of 4-Fluoro-3-nitroaniline in rats []. Further research is necessary to fully understand the compound's safety profile.

Q6: Can 4-Fluoro-3-nitroaniline be used as a probe in enzyme studies?

A: Yes, a derivative of 4-Fluoro-3-nitroaniline, 4-fluoro-3-nitrophenylazide (FNPA), has been used as a light-sensitive probe to study enzyme activity []. This demonstrates the potential of utilizing 4-Fluoro-3-nitroaniline-based compounds as tools for biochemical research.

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